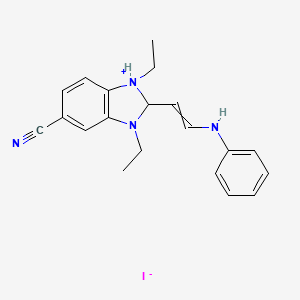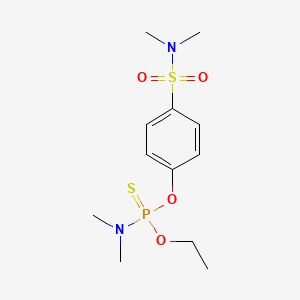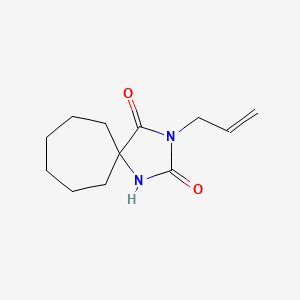
1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-allyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diazaspiro(46)undecane-2,4-dione, 3-allyl- is a chemical compound with the molecular formula C11H16N2O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-allyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable hydantoin derivative with an allylating agent. The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as dimethylformamide, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-allyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted spiro compounds with various functional groups.
Scientific Research Applications
1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-allyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-allyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Diazaspiro(4.6)undecane-2,4-dione: Lacks the allyl group, which may affect its reactivity and applications.
3-Morpholin-4-ylmethyl-1,3-diazaspiro(4.6)undecane-2,4-dione: Contains a morpholine group, which can impart different chemical and biological properties.
3-Propyl-1,3-diazaspiro(4.6)undecane-2,4-dione: Contains a propyl group instead of an allyl group, which can influence its chemical behavior and applications.
Uniqueness
1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-allyl- is unique due to the presence of the allyl group, which can enhance its reactivity and potential applications. The allyl group can participate in various chemical reactions, making this compound a versatile building block for the synthesis of more complex molecules.
Properties
CAS No. |
718-81-0 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-prop-2-enyl-1,3-diazaspiro[4.6]undecane-2,4-dione |
InChI |
InChI=1S/C12H18N2O2/c1-2-9-14-10(15)12(13-11(14)16)7-5-3-4-6-8-12/h2H,1,3-9H2,(H,13,16) |
InChI Key |
CMIYRAQJNQRNGC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2(CCCCCC2)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


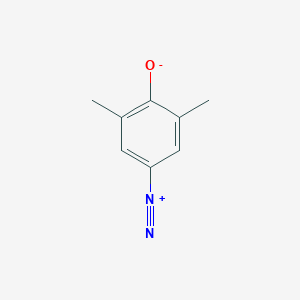
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
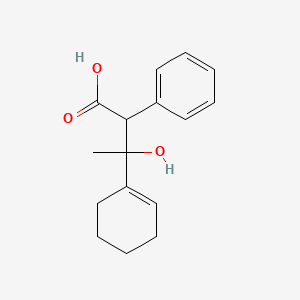
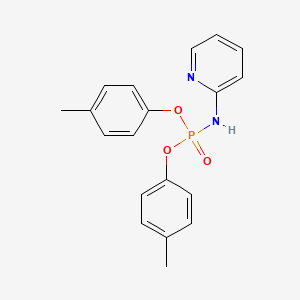
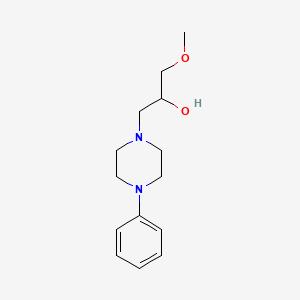
![N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B14742278.png)
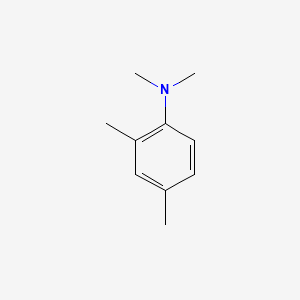
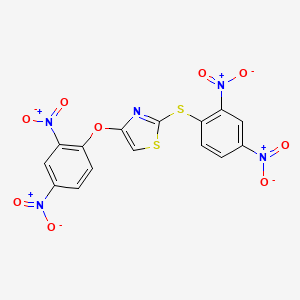

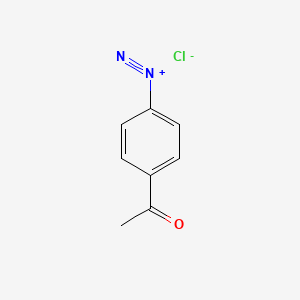
![Dimethyl[bis(octanoyloxy)]stannane](/img/structure/B14742297.png)
![1-Chloro-3-[(4-methylphenoxy)methyl]benzene](/img/structure/B14742310.png)
